molecular formula C12H19BO3 B038556 4-Hexyloxyphenylboronic acid CAS No. 121219-08-7

4-Hexyloxyphenylboronic acid

Cat. No. B038556
Key on ui cas rn: 121219-08-7
M. Wt: 222.09 g/mol
InChI Key: XYNVLFGOOWUKQS-UHFFFAOYSA-N
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Patent
US05273680

Procedure details

A solution of the Grignard Reagent prepared from 1A (72 g) and Mg (7.75 g) in dry THF 250 ml) is added dropwise to a stirred, cooled (-78° C.) solution of tri-isopropyl borate (109.1 g) in dry THF 40 ml) under dry N2. The stirred mixture is allowed to warm to room temperature overnight and stirred with 10% HCl (320 ml) at room temperature for 1 hr. The product is extracted into ether twice, and the combined etheral extracts are washed with water and dried (MgSO4). Solvent is removed in vacuo to yield a colourless solid, mp =80°-85° C.
[Compound]
Name
Grignard Reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
72 g
Type
reactant
Reaction Step One
[Compound]
Name
Mg
Quantity
7.75 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
109.1 g
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Two
Name
Quantity
320 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([O:7][C:8]1[CH:13]=[CH:12][C:11](Br)=[CH:10][CH:9]=1)[CH2:2][CH2:3][CH2:4][CH2:5][CH3:6].[B:15](OC(C)C)([O:20]C(C)C)[O:16]C(C)C.Cl>C1COCC1>[CH2:1]([O:7][C:8]1[CH:13]=[CH:12][C:11]([B:15]([OH:20])[OH:16])=[CH:10][CH:9]=1)[CH2:2][CH2:3][CH2:4][CH2:5][CH3:6]

Inputs

Step One
Name
Grignard Reagent
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
72 g
Type
reactant
Smiles
C(CCCCC)OC1=CC=C(C=C1)Br
Name
Mg
Quantity
7.75 g
Type
reactant
Smiles
Name
Quantity
250 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
109.1 g
Type
reactant
Smiles
B(OC(C)C)(OC(C)C)OC(C)C
Name
Quantity
40 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
320 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added dropwise to a stirred
EXTRACTION
Type
EXTRACTION
Details
The product is extracted into ether twice
WASH
Type
WASH
Details
the combined etheral extracts are washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
Solvent is removed in vacuo
CUSTOM
Type
CUSTOM
Details
to yield a colourless solid, mp =80°-85° C.

Outcomes

Product
Name
Type
Smiles
C(CCCCC)OC1=CC=C(C=C1)B(O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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